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Introduction
Pneumococcal surface adhesin A (PsaA) is a crucial multi-functional lipoprotein expressed on

the surface of all known serotypes of Streptococcus pneumoniae.[1] This 37-kDa protein plays

a pivotal role in the virulence of this pathogenic bacterium, primarily by functioning as the

substrate-binding component of an ATP-binding cassette (ABC) transporter system responsible

for the uptake of manganese (Mn²⁺).[1][2] Manganese is an essential cofactor for enzymes that

protect the bacterium from oxidative stress, a key defense mechanism of the host immune

system.[3] Beyond its role in metal ion transport, PsaA has also been implicated in adhesion to

host cells, making it a significant target for the development of novel vaccines and antimicrobial

therapies.[1][4][5][6][7] This technical guide provides an in-depth analysis of the structure of

PsaA, its binding domains, and the experimental methodologies used to characterize this

important virulence factor.

Structural Overview of PsaA
The three-dimensional structure of PsaA has been elucidated by X-ray crystallography,

revealing a novel fold for a putative ABC-type binding protein from a Gram-positive organism.

[8] The protein is composed of two globular (β/α)₄ domains linked by a single α-helix.[8][9] This

architecture creates a cleft between the two domains where the metal-binding site is located.[9]

Unlike many other ABC-type binding proteins, PsaA lacks the characteristic "hinge peptides"

that mediate large conformational changes upon substrate binding.[8] After cleavage of a 20-
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amino acid N-terminal leader sequence, the mature PsaA protein is anchored to the

cytoplasmic membrane via a lipid-modified cysteine residue.[2][9]

Key Structural and Domain Information:
Feature Description PDB ID(s)

Overall Fold
Two globular (β/α)₄ domains

connected by a single α-helix
1PSZ, 3ZKA, 3ZTT

Domains

N-terminal domain and C-

terminal domain forming a

metal-binding cleft

1PSZ, 3ZKA, 3ZTT

Metal-Binding Site Residues
His67, His139, Glu205,

Asp280
4

Molecular Weight
Approximately 34.21 kDa

(modeled)
4

Dimensions
Approximately 40 Å x 40 Å x

70 Å
16

Binding Domains and Ligand Interactions
The primary function of PsaA is the high-affinity binding of manganese. The metal-binding site,

located in the interface of the two domains, is formed by the side chains of four conserved

amino acid residues: Histidine-67, Histidine-139, Glutamate-205, and Aspartate-280.[8] While

PsaA is highly specific for manganese, it has been shown to also bind other divalent cations,

most notably zinc (Zn²⁺).

The binding of zinc appears to be competitive with manganese and can inhibit Mn²⁺ acquisition

by the bacterium.[10][9] Structural studies suggest that while the binding of Mn²⁺ results in an

imperfect tetrahedral geometry that likely facilitates its release to the membrane permease, the

same coordination site is better suited for Zn²⁺, which locks PsaA in a closed conformation,

making the binding essentially irreversible.[11] This has led to the hypothesis that host-

mediated zinc toxicity at mucosal surfaces may be a defense mechanism to inhibit

pneumococcal growth by targeting manganese uptake.[10]
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In addition to metal ions, PsaA has been identified to interact with host cell receptors. Notably,

PsaA binds to Annexin A2 on the surface of human nasopharyngeal epithelial cells, an

interaction that is thought to contribute to pneumococcal adhesion and colonization.[12][4][5][6]

[7]

Metal Ion Binding Affinity:
While precise Kd values for manganese binding to PsaA are not consistently reported across

the literature, fluorescence spectroscopy studies have demonstrated that zinc binding induces

a significant conformational change and increases the thermal stability of the protein. The

melting temperature (Tm) of recombinant PsaA (rPsaA) was observed to increase from 55°C in

its apo form to 78.8°C when bound to zinc.[13]

Signaling and Functional Pathways
PsaA is the extracellular solute-binding lipoprotein of the PsaABC manganese transporter

system. The psa operon, which encodes the components of this transporter (PsaB, the ATP-

binding protein; PsaC, the integral membrane protein; and PsaA), is tightly regulated in

response to manganese availability.[1][2]

PsaABC Manganese Transport System:
The workflow for manganese uptake via the PsaABC system can be visualized as follows:

PsaABC Manganese Transport Workflow

Cell Membrane

Extracellular Mn²⁺ PsaA (Lipoprotein)Binding PsaA-Mn²⁺ Complex

PsaC (Permease)

Delivery

CytoplasmTranslocationPsaB (ATPase)

ADP + PiHydrolysis

ATP

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34233589/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8274441/
https://www.tandfonline.com/doi/abs/10.1080/21505594.2021.1947176
https://www.tandfonline.com/doi/full/10.1080/21505594.2021.1947176
https://www.researchgate.net/publication/353079208_Pneumococcal_surface_adhesion_A_protein_PsaA_interacts_with_human_Annexin_A2_on_airway_epithelial_cells
https://pubmed.ncbi.nlm.nih.gov/29947666/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1360317/
https://pmc.ncbi.nlm.nih.gov/articles/PMC517531/
https://www.benchchem.com/product/b1176719?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow of manganese uptake by the PsaABC transporter system.

Regulation of the psa Operon:
The expression of the psa operon is controlled by the manganese-dependent transcriptional

repressor, PsaR. In the presence of high intracellular manganese concentrations, Mn²⁺ binds to

PsaR, which then binds to the promoter region of the psa operon, repressing transcription.

When manganese levels are low, PsaR is in its apo form and does not bind to the DNA, leading

to the de-repression of the operon and increased synthesis of the PsaABC transporter

components.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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